5-Fluoropyrimidine-2-carbonitrile: A Comprehensive Technical Guide for Scientific Professionals
5-Fluoropyrimidine-2-carbonitrile: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Exploration of the Physicochemical Properties, Synthesis, Reactivity, and Applications of a Key Building Block in Modern Drug Discovery.
Introduction
5-Fluoropyrimidine-2-carbonitrile is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties, conferred by the fluorine atom and the nitrile group on the pyrimidine scaffold, make it a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a detailed technical overview of 5-fluoropyrimidine-2-carbonitrile, intended for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, established synthetic methodologies, reactivity profile, and its pivotal role in the creation of novel therapeutics, particularly in the realms of oncology and virology.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. The pyrimidine core, a fundamental component of nucleobases, provides a scaffold that can interact with various biological targets. The additional cyano group offers a reactive handle for further chemical transformations, allowing for the construction of complex molecular architectures. This combination of features in 5-fluoropyrimidine-2-carbonitrile has propelled its use in the development of innovative drug candidates targeting critical enzymes and signaling pathways.
Physicochemical Properties
Understanding the fundamental physicochemical properties of 5-Fluoropyrimidine-2-carbonitrile is crucial for its effective handling, storage, and application in synthetic chemistry. These properties dictate its behavior in different solvent systems, its stability under various conditions, and its compatibility with other reagents.
| Property | Value | Source |
| Molecular Formula | C5H2FN3 | [1][2] |
| Molecular Weight | 123.09 g/mol | [3] |
| Appearance | Brown solid | [2] |
| CAS Number | 38275-55-7 | [2][3] |
| Purity | 97% | [2] |
| Solubility in Water | Low | [1] |
| Solubility in Organic Solvents | Soluble in polar organic solvents like DMSO and DMF | [1] |
| Storage | Store at 0-8 °C in a cool, dry, well-ventilated area | [1][2] |
Stability and Handling:
5-Fluoropyrimidine-2-carbonitrile is generally stable under normal laboratory conditions.[1] However, it should be stored in a tightly sealed container to prevent moisture absorption and potential degradation.[1] It is crucial to keep it away from heat sources, open flames, and strong oxidizing agents, acids, and bases, as it may react with these substances.[1][4] When handling this compound, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4][6]
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of pyrimidine derivatives typically exhibits characteristic vibration frequencies. For a compound like 5-Fluoropyrimidine-2-carbonitrile, one would expect to observe a strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2200-2260 cm⁻¹. Other characteristic peaks would include those for C-H aromatic stretching, C=C and C=N stretching of the pyrimidine ring.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide information about the protons on the pyrimidine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine and nitrile groups.[7][8] ¹³C NMR would show distinct signals for each carbon atom in the molecule, with the carbon of the nitrile group appearing in a characteristic downfield region.[8]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can be useful for structural confirmation.[9]
Synthesis and Reactivity
The synthesis of 5-fluoropyrimidine-2-carbonitrile and its derivatives is a key area of research, as efficient synthetic routes are essential for its availability as a building block.
General Synthetic Strategies
While a specific, detailed synthesis for 5-fluoropyrimidine-2-carbonitrile is not outlined in the provided results, general methods for the synthesis of pyrimidine-5-carbonitrile derivatives often involve multi-component reactions. These reactions are highly efficient as they combine three or more reactants in a single step to form a complex product.[10] A common approach involves the condensation of an aldehyde, a source of ammonia (like urea or thiourea), and a compound containing an active methylene group, such as malononitrile.[11]
A general procedure for the synthesis of pyrimidine-5-carbonitrile derivatives involves mixing an aldehyde, urea or thiourea, and malononitrile under solvent-free conditions at elevated temperatures, often with a catalyst.[11] After the reaction is complete, the product is typically isolated by precipitation and purified by recrystallization.[11]
Reactivity Profile
The reactivity of 5-fluoropyrimidine-2-carbonitrile is characterized by the interplay of the electron-deficient pyrimidine ring, the activating nitrile group, and the directing effects of the fluorine atom.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atom and the pyrimidine ring nitrogens makes the carbon atoms of the ring susceptible to nucleophilic attack. This allows for the displacement of leaving groups on the ring by various nucleophiles. For example, chloropyrimidine derivatives can undergo nucleophilic substitution with secondary amines.[12]
-
Reactions of the Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations provide access to a wide range of other functionalized pyrimidine derivatives.
-
Cycloaddition Reactions: The pyrimidine ring can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. For instance, fluorinated β-arylidene malononitriles can undergo cycloaddition reactions to form pyrimido[4,5-d]pyrimidines.[13]
Applications in Drug Discovery
5-Fluoropyrimidine-2-carbonitrile and its derivatives have emerged as privileged scaffolds in the design of novel therapeutic agents, particularly in the field of oncology. The fluoropyrimidine core is a key component of several established anticancer drugs.
Role in Anticancer Drug Development
Fluoropyrimidines, such as the widely used chemotherapeutic agent 5-fluorouracil (5-FU), exert their anticancer effects by interfering with DNA and RNA synthesis.[14][15] 5-FU is metabolized in cells to several active compounds, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[14][16][17] This leads to a "thymineless death" of cancer cells.[14] Another active metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its normal function.[15][16]
Derivatives of pyrimidine-5-carbonitrile have been extensively investigated as potential anticancer agents targeting various signaling pathways involved in cancer progression.
-
EGFR Inhibitors: Several studies have focused on designing pyrimidine-5-carbonitrile derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a critical role in cell proliferation and survival.[12][18][19] Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target.[12]
-
Dual EGFR/COX-2 Inhibitors: Some pyrimidine-5-carbonitrile derivatives have been designed to dually inhibit both EGFR and cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.[12]
-
PI3K/mTOR Inhibitors: The PI3K/mTOR pathway is another crucial signaling cascade that is often dysregulated in cancer. Novel morpholinopyrimidine-5-carbonitriles have been synthesized and evaluated as dual inhibitors of PI3K and mTOR.[20]
-
VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Pyrimidine-5-carbonitrile derivatives have been designed as potential VEGFR-2 inhibitors.[21]
Experimental Protocol: Synthesis of Pyrimidine-5-carbonitrile Derivatives
The following is a general, representative protocol for the synthesis of pyrimidine-5-carbonitrile derivatives based on a multi-component reaction.[11]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Urea or Thiourea (1.8 mmol)
-
Malononitrile (1.2 mmol)
-
Catalyst (e.g., bone char-nPrN-SO3H, 0.4 mol%)[11]
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate
-
Distilled water
-
Hot ethanol
-
Filtration apparatus
Procedure:
-
Combine the aromatic aldehyde, urea or thiourea, malononitrile, and catalyst in a round-bottom flask.
-
Heat the reaction mixture to 80 °C under solvent-free conditions with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, add distilled water to the reaction mixture and allow it to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with hot ethanol (3 x 2 mL) to remove any unreacted starting materials and impurities.
-
Dry the purified product.
Causality behind Experimental Choices:
-
Solvent-free conditions: This approach is often more environmentally friendly ("green chemistry") and can lead to higher reaction rates and yields.
-
Catalyst: The use of a solid acid catalyst can facilitate the reaction and can often be recovered and reused, adding to the efficiency and sustainability of the process.[11]
-
Excess Urea/Thiourea and Malononitrile: Using a slight excess of these reagents helps to drive the reaction to completion.
-
Washing with hot ethanol: This step is crucial for purifying the product, as the desired pyrimidine-5-carbonitrile derivative is often poorly soluble in hot ethanol, while the starting materials and byproducts are more soluble.
Conclusion
5-Fluoropyrimidine-2-carbonitrile stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a fluorinated pyrimidine core and a reactive nitrile handle provides a versatile platform for the synthesis of a diverse range of bioactive molecules. The insights into its physicochemical properties, synthesis, and reactivity presented in this guide underscore its importance as a key building block for medicinal chemists. As our understanding of the molecular drivers of diseases like cancer continues to grow, the strategic application of scaffolds like 5-fluoropyrimidine-2-carbonitrile will undoubtedly continue to fuel the development of the next generation of targeted therapies. The ongoing research into novel derivatives and their biological activities promises to further expand the therapeutic potential of this remarkable chemical entity.
References
- 5-Fluoropyrimidine-2-Carbonitrile Supplier China | CAS 328-70-1 | High Purity Chemical Manufacturer & Exporter. (n.d.). Nanjing Finechem Holding Co.,Limited.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
- Fluoropyrimidine Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- Tomasz, A. (1970). Inhibitory Effects and Metabolism of 5-Fluoropyrimidine Derivatives in Pneumococcus. Journal of Bacteriology, 103(2), 340-347.
- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).
- Miura, K., Kinouchi, M., Ishida, K., Fujii, T., & Tanaka, Y. (2010). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 2(3), 1717-1730.
- 5-fluorouracil SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
- 5-Fluoropyridine-2-Carbonitrile. (n.d.). Methylamine Supplier.
- 2-Chloro-5-fluoropyrimidine SAFETY DATA SHEET. (2010, April 30). Fisher Scientific.
- 5-Fluoropyrimidine-2-carbonitrile. (n.d.). Sigma-Aldrich.
- 5-Fluoropyrimidine-2-carbonitrile 97%. (n.d.). AChemBlock.
- El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(18), 12185-12204.
- Al-Ostoot, F. H., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic Chemistry, 128, 106093.
- Abdelgawad, M. A., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 44(41), 17855-17872.
- Ghorab, M. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105219.
- Abdel-Wahab, B. F., et al. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Molecular Sciences, 13(9), 11428-11440.
- 5-Fluoropyrimidin-2-ol SAFETY DATA SHEET. (n.d.). AK Scientific, Inc.
- Zare, K., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 3465.
- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
- Synthesis of pyrimidine 5-carbonitrile derivatives. (n.d.). ResearchGate.
- El-Naggar, A. M., et al. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 19(19), 4334-4352.
- Dasari, M., et al. (2018). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Journal of Medicinal Chemistry, 61(17), 7949-7960.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
- 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. (n.d.). ResearchGate.
Sources
- 1. 5-Fluoropyrimidine-2-Carbonitrile Supplier China | CAS 328-70-1 | High Purity Chemical Manufacturer & Exporter [nj-finechem.com]
- 2. 5-Fluoropyrimidine-2-carbonitrile 97% | CAS: 38275-55-7 | AChemBlock [achemblock.com]
- 3. 5-Fluoropyrimidine-2-carbonitrile | 38275-55-7 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lehigh.edu [lehigh.edu]
- 10. researchgate.net [researchgate.net]
- 11. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. new.zodml.org [new.zodml.org]
- 14. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
